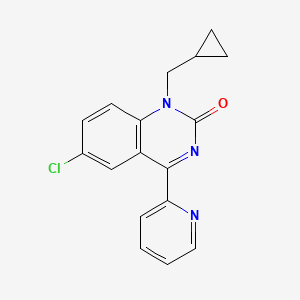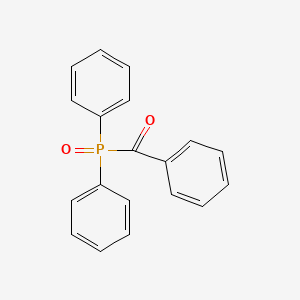
(Diphenylphosphoryl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Diphenylphosphoryl)(phenyl)methanone is an organic compound characterized by the presence of a phosphoryl group bonded to a phenyl group and a methanone group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Diphenylphosphoryl)(phenyl)methanone typically involves the reaction of diphenylphosphoryl chloride with phenylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.
化学反応の分析
Types of Reactions: (Diphenylphosphoryl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the phosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Strong nucleophiles like sodium hydride or potassium tert-butoxide are employed.
Major Products: The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phenylmethanones.
科学的研究の応用
(Diphenylphosphoryl)(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (Diphenylphosphoryl)(phenyl)methanone involves its interaction with molecular targets through its phosphoryl group. This interaction can lead to the formation of stable complexes, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in phosphorylation processes.
類似化合物との比較
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: This compound shares a similar phosphoryl group but differs in the substituents on the phenyl ring.
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: Another related compound with multiple phosphoryl groups.
Uniqueness: (Diphenylphosphoryl)(phenyl)methanone is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to its analogs. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications.
特性
CAS番号 |
33327-41-2 |
|---|---|
分子式 |
C19H15O2P |
分子量 |
306.3 g/mol |
IUPAC名 |
diphenylphosphoryl(phenyl)methanone |
InChI |
InChI=1S/C19H15O2P/c20-19(16-10-4-1-5-11-16)22(21,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |
InChIキー |
XVKKIGYVKWTOKG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione, 9,9-dimethyl-](/img/structure/B14677751.png)
![1-methylsulfanyl-3-[(Z)-2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14677759.png)
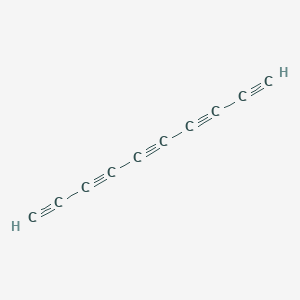
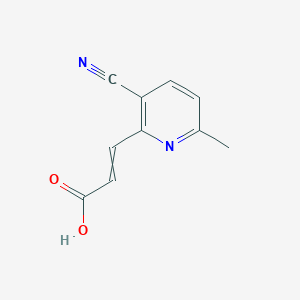

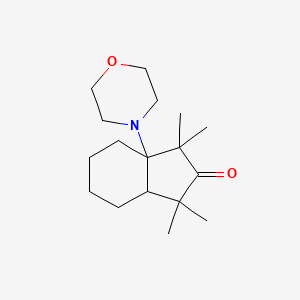
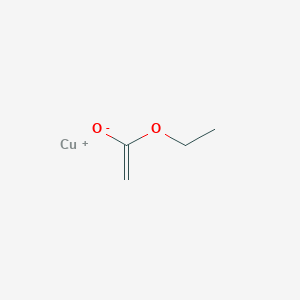
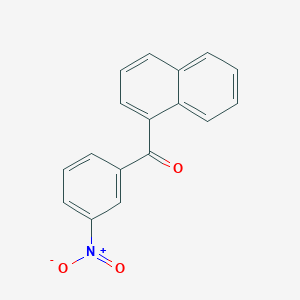

![4-methyl-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14677833.png)
![7-Butyl-4,6-dimethyl-1,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14677838.png)
![1-Methyl-4-[(phenylsulfanyl)methanesulfonyl]benzene](/img/structure/B14677852.png)
